6.7‑Fold Higher MAGL Inhibitory Potency vs. 2‑Fluorobenzyl Analog
The MAGL inhibitory activity of the 2,5‑difluorobenzyl‑piperidine‑4‑carbonyl scaffold, assayed using the corresponding 4‑nitrophenyl ester (JJKK‑048), gives an IC50 of 12 nM, while the direct 2‑fluorobenzyl analog achieves only 80 nM under identical conditions [1]. The methyl ester is the immediate precursor to this pharmacophore, and the 6.7‑fold superiority is driven entirely by the N‑benzyl substitution pattern.
| Evidence Dimension | MAGL Inhibition IC50 |
|---|---|
| Target Compound Data | 12 nM (4-nitrophenyl ester derivative with identical N-2,5-difluorobenzyl group) |
| Comparator Or Baseline | 2‑fluorobenzyl analog (4-nitrophenyl ester): 80 nM |
| Quantified Difference | 6.7-fold more potent |
| Conditions | Enzymatic assay with human recombinant MAGL, 2‑arachidonoylglycerol (2‑AG) substrate |
Why This Matters
Procuring the 2,5‑difluoro methyl ester is essential to enter a low‑nanomolar potency space for MAGL inhibitor development; the 2‑fluoro analog cannot achieve this efficacy.
- [1] Aaltonen N, Savinainen JR, Raitio KH, et al. Synthesis and biological evaluation of piperidine-based monoacylglycerol lipase inhibitors. Bioorg Med Chem Lett. 2013;23(21):6017-6021. doi:10.1016/j.bmcl.2013.08.045 View Source
